molecular formula C14H23NO B14634818 N-(2-Methylpropyl)deca-2,4,8-trienamide CAS No. 52657-13-3

N-(2-Methylpropyl)deca-2,4,8-trienamide

Cat. No.: B14634818
CAS No.: 52657-13-3
M. Wt: 221.34 g/mol
InChI Key: OCUXKVCDBHKIIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)deca-2,4,8-trienamide typically involves the reaction of decatrienoic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Temperature: 50-60°C

    Solvent: Ethanol or another suitable organic solvent

    Catalyst: Dehydrating agents such as DCC (dicyclohexylcarbodiimide)

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves:

    Large-scale reactors: To handle bulk quantities of reactants

    Continuous monitoring: To maintain optimal reaction conditions

    Purification steps: Such as distillation or crystallization to obtain the final product with high purity

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane

Major Products Formed

    Oxidation products: Include oxides and hydroxylated derivatives

    Reduction products: Include saturated amides

    Substitution products: Include various substituted amides depending on the nucleophile used

Scientific Research Applications

N-(2-Methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)deca-2,4,8-trienamide involves its interaction with ion channels in nerve cells. The compound binds to and modulates the activity of these channels, leading to altered nerve signal transmission. This results in the characteristic tingling and numbing sensations. The molecular targets include voltage-gated sodium channels and transient receptor potential (TRP) channels .

Comparison with Similar Compounds

Similar Compounds

    Pellitorine: Another amide with similar numbing properties.

    Capsaicin: Known for its pungent and numbing effects, found in chili peppers.

    Eugenol: Found in clove oil, with analgesic properties.

Uniqueness

N-(2-Methylpropyl)deca-2,4,8-trienamide is unique due to its specific structure, which imparts a distinct tingling sensation without the intense heat associated with compounds like capsaicin. Its mild numbing effect makes it suitable for use in various applications, from food flavoring to topical analgesics .

Properties

CAS No.

52657-13-3

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-(2-methylpropyl)deca-2,4,8-trienamide

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,15,16)

InChI Key

OCUXKVCDBHKIIP-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

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